Thiazolo[4,5-c]pyridin-4-amine Thiazolo[4,5-c]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 607366-44-9
VCID: VC3249566
InChI: InChI=1S/C6H5N3S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8)
SMILES: C1=CN=C(C2=C1SC=N2)N
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol

Thiazolo[4,5-c]pyridin-4-amine

CAS No.: 607366-44-9

Cat. No.: VC3249566

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-c]pyridin-4-amine - 607366-44-9

Specification

CAS No. 607366-44-9
Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
IUPAC Name [1,3]thiazolo[4,5-c]pyridin-4-amine
Standard InChI InChI=1S/C6H5N3S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8)
Standard InChI Key WBCDWWNPOVCQMK-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1SC=N2)N
Canonical SMILES C1=CN=C(C2=C1SC=N2)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Basic Properties

Thiazolo[4,5-c]pyridin-4-amine features a bicyclic heterocyclic system consisting of a thiazole ring fused with a pyridine ring, with an amine group at the 4-position. This structural arrangement creates a molecule with interesting electronic properties and potential for specific interactions with biological targets.

Based on comparison with structurally similar compounds, the following properties can be estimated:

PropertyValue
Molecular FormulaC₆H₅N₃S
Molecular WeightApproximately 151 g/mol
Physical AppearanceLikely crystalline solid
SolubilityProbable solubility in polar organic solvents (DMF, DMSO)
Chemical ClassificationHeterocyclic amine; Thiazolopyridine derivative

Structural Comparison with Related Compounds

The thiazolopyridine scaffold exists in several isomeric forms, with varying positions of the heteroatoms and fusion patterns. Thiazolo[4,5-c]pyridin-4-amine can be compared to several related compounds found in the literature:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Thiazolo[5,4-c]pyridineC₆H₄N₂S136.17 g/molDifferent fusion pattern; No amine group
Thiazolo[5,4-c]pyridin-2-amineC₆H₅N₃S151.19 g/molDifferent fusion pattern; Amine at 2-position
Thiazolo[4,5-b]pyridineC₆H₄N₂S136.17 g/molDifferent ring fusion arrangement
Reaction ParameterConditions
Reaction MediumAcetic acid preferred over ethanol, dioxane, acetonitrile, or DMF
CatalystAmmonium acetate or anhydrous sodium acetate
TemperatureReflux conditions (typically 110-120°C)
Reaction Time4-12 hours depending on substrates
Special ConditionsHigh pressure using Q-Tube reactor significantly improves yields

Synthetic Challenges

The synthesis of Thiazolo[4,5-c]pyridin-4-amine presents several specific challenges:

  • Achieving the correct regiochemistry in formation of the thiazole-pyridine ring fusion

  • Selective introduction of the amine functionality at the 4-position

  • Preventing side reactions due to the reactivity of the amine group

  • Purification of the final product to remove isomeric impurities

Potential MechanismStructural BasisTarget Cancer Types
DNA IntercalationPlanar heterocyclic systemSolid tumors
Enzyme InhibitionHydrogen bonding through amine groupKinase-dependent cancers
Receptor AntagonismNitrogen atoms in heterocyclic systemHormone-dependent cancers

Structure-Activity Relationship Considerations

The presence of the amine group at the 4-position likely significantly influences the biological activity profile compared to other thiazolopyridine derivatives. This functional group can:

  • Serve as a hydrogen bond donor, enhancing interactions with protein targets

  • Increase water solubility, potentially improving pharmacokinetic properties

  • Function as a weak base, affecting cellular distribution and accumulation

  • Provide a site for further derivatization to optimize pharmacological properties

Current Research Status and Knowledge Gaps

Limitations in Available Literature

The current literature reveals significant gaps in research specifically addressing Thiazolo[4,5-c]pyridin-4-amine:

  • Absence of published synthetic routes specifically for this compound

  • Limited characterization data regarding physical and chemical properties

  • Lack of specific biological activity studies and structure-activity relationships

  • No crystallographic data to confirm precise three-dimensional structure

Related Research Progress

While direct research on Thiazolo[4,5-c]pyridin-4-amine appears limited, advances with related compounds provide valuable context:

Future Research Directions

Synthetic Methodology Development

Future research should focus on developing efficient and selective synthetic routes specifically for Thiazolo[4,5-c]pyridin-4-amine:

  • Optimization of regioselective cyclization methods to form the correctly fused thiazolopyridine core

  • Development of methods for direct introduction of the amine group at the 4-position

  • Exploration of green chemistry approaches, including microwave-assisted and solvent-free reactions

  • Scale-up studies to establish viable production methods

Comprehensive Characterization

A thorough characterization program would significantly advance understanding of this compound:

  • Complete spectroscopic analysis (NMR, IR, MS, UV-Vis)

  • X-ray crystallography to determine precise three-dimensional structure

  • Determination of physicochemical properties including solubility profile, pKa values, and partition coefficients

  • Stability studies under various conditions

Biological Evaluation

Systematic biological assessment would elucidate the compound's therapeutic potential:

  • Screening against cancer cell line panels to determine cytotoxic profile

  • Investigation of mechanism of action through target identification studies

  • Evaluation of antimicrobial, anti-inflammatory, and other biological activities

  • In vivo studies to assess pharmacokinetics and preliminary safety profile

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